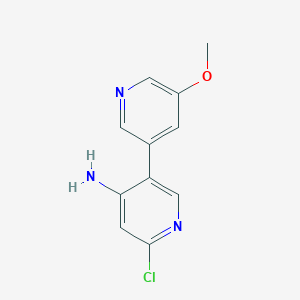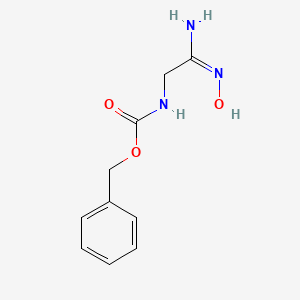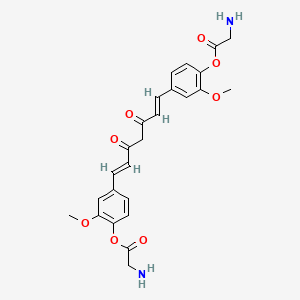
Chlorodiazinonyl Pentahydroxyhexyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodiazinonyl Pentahydroxyhexyl Phosphate is a chemical compound with the molecular formula C₁₃H₃₀ClN₂O₉P and a molecular weight of 424.81 g/mol . It is known for its complex structure, which includes a chlorodiazinonyl group and a pentahydroxyhexyl phosphate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves multiple steps. One common synthetic route includes the reaction of a chlorodiazinonyl derivative with a pentahydroxyhexyl phosphate precursor under controlled conditions . The reaction typically requires the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Chlorodiazinonyl Pentahydroxyhexyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Applications De Recherche Scientifique
Chlorodiazinonyl Pentahydroxyhexyl Phosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mécanisme D'action
The mechanism of action of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Chlorodiazinonyl Pentahydroxyhexyl Phosphate can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar phosphate moiety.
Alcocyclophosphamide: A derivative of cyclophosphamide with additional functional groups.
N-Methyl Cyclophosphamide: Another derivative with a methyl group attached to the nitrogen atom.
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. This compound is unique due to its specific combination of a chlorodiazinonyl group and a pentahydroxyhexyl phosphate moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H30ClN2O9P |
|---|---|
Poids moléculaire |
424.81 g/mol |
Nom IUPAC |
3-[2-(2-chloroethylamino)ethylamino]propyl 2,3,4,5,6-pentahydroxyhexyl hydrogen phosphate |
InChI |
InChI=1S/C13H30ClN2O9P/c14-2-4-16-6-5-15-3-1-7-24-26(22,23)25-9-11(19)13(21)12(20)10(18)8-17/h10-13,15-21H,1-9H2,(H,22,23) |
Clé InChI |
PRCGKGIVEHRASF-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCCl)COP(=O)(O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)



